molecular formula C11H13N B8745360 3-Methyl-3-phenylbutanenitrile

3-Methyl-3-phenylbutanenitrile

Cat. No.: B8745360
M. Wt: 159.23 g/mol
InChI Key: GDMNROWUYDCXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenylbutanenitrile is a chemical compound for research and development purposes. It is recognized in forensic and analytical chemistry research as a pre-precursor in the synthesis of amphetamine-type stimulants (ATS), making it a compound of interest for developing advanced electrochemical sensing methods to combat illicit drug production . Researchers utilize this compound to study and create new detection techniques, such as electrochemical fingerprinting, which can help law enforcement and forensic laboratories identify precursor chemicals in seized samples more efficiently . As a versatile intermediate in organic synthesis, it serves as a building block for producing more complex chemical structures. This product is intended for use by qualified professionals in controlled laboratory settings. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-methyl-3-phenylbutanenitrile

InChI

InChI=1S/C11H13N/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

GDMNROWUYDCXRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 3 Phenylbutanenitrile and Analogous Nitriles

Photoinduced Catalytic Approaches in Nitrile Synthesis

Photoinduced catalysis has emerged as a powerful tool in modern organic chemistry, offering mild and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These methods leverage light energy to generate highly reactive intermediates, such as radicals, under ambient conditions, providing an alternative to classical, often harsh, synthetic methods. acs.orgnih.gov

Copper-Catalyzed C-C and C-N Bond Formation Pathways

Copper catalysis plays a significant role in the synthesis of nitriles, facilitating both C-C and C-N bond-forming reactions. nih.govnih.gov In one-pot cascade reactions, copper catalysts can mediate the oxidative C-C bond cleavage of lignin model compounds and couple it with in-situ C-N bond formation to produce benzonitriles. nih.gov For instance, Cu(OAc)₂ can catalyze the cleavage of Cα-Cβ bonds to yield a benzaldehyde derivative, which then reacts with an ammonia source to form the nitrile. nih.gov This transformation provides a sustainable route to aromatic nitriles from renewable lignin sources. nih.gov

The merger of photoredox catalysis with copper catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral starting materials under mild conditions. organic-chemistry.org Asymmetric radical cyanation (ARC) using chiral copper catalysts provides a direct method for synthesizing α-chiral nitriles by reacting carbon radicals with a cyanide source. acs.org This approach has been successfully applied to the synthesis of chiral tetrasubstituted monofluoroacyl nitriles with high efficiency and excellent enantioselectivity. acs.org

Catalyst SystemReactantsProduct TypeKey Features
Cu(OAc)₂ / TBAILignin β-O-4 model compounds, (NH₄)₂CO₃BenzonitrilesC-C cleavage coupled with C-N formation; sustainable approach. nih.gov
Chiral Copper Complex / PhotocatalystCarboxylic acids, TMSCNEnantioenriched alkyl nitrilesAsymmetric radical cyanation; high enantioselectivity. organic-chemistry.orgacs.org
CuCl₂/TMEDAAryl acetonitriles, Benzyl alcoholsα-alkylated nitrilesC(sp³)-H functionalization via hydrogen atom abstraction. organic-chemistry.org

Photoredox Catalysis in Alkyl Electrophile Functionalization to Nitriles

Dual photoredox and nickel catalysis has proven effective for the cyanation of aryl and alkenyl halides under benign conditions. chinesechemsoc.org This strategy overcomes the strong affinity of cyanide for transition metals, which often hinders traditional cross-coupling reactions. chinesechemsoc.org The photoredox cycle generates a transient Ni(III) aryl species that facilitates cyanide transfer and subsequent reductive elimination to form the desired aryl nitrile. chinesechemsoc.org This dual catalytic system has also been applied to the cross-coupling of alkyl halides with radical precursors, demonstrating its versatility in forming various C(sp³)–C(sp³) bonds. digitellinc.comnih.gov

Hypervalent alkylsilicates serve as effective precursors for generating alkyl radicals under photoredox conditions. nih.gov These radicals can be engaged in nickel-catalyzed cross-coupling reactions with aryl halides, enabling the formation of C(sp³)–C(sp²) bonds under remarkably mild conditions. nih.gov This powerful combination of photoredox and transition metal catalysis has expanded the scope of cross-coupling reactions to include various C(sp³)-hybridized radicals. nih.gov

Radical Generation Strategies for Nitrile Construction

The generation of carbon-centered radicals is a key step in many modern nitrile synthesis protocols. nih.gov Visible-light photoredox catalysis is a particularly advantageous method for generating radicals from various precursors, such as carboxylic acids, alkyl oxalates, and N-(acyloxy)phthalimides, through single-electron transfer (SET) processes. acs.orgnih.gov For example, the oxidation of carboxylates leads to the formation of an alkyl radical via the loss of carbon dioxide. nih.gov

Another strategy involves the generation of nitrile-containing alkyl radicals through the homolysis of peroxide initiators or transition-metal-induced SET. acs.org These radicals can then add to unactivated alkenes in a hydrocyanoalkylation reaction, providing access to functionalized nitriles with complete anti-Markovnikov regioselectivity. acs.org The stability of the nascent acetonitrile radical, due to SOMO-π delocalization, facilitates this radical chain propagation. acs.org

Radical PrecursorGeneration MethodSubsequent Reaction
Carboxylic AcidsPhotoredox-catalyzed decarboxylationAddition to alkenes, cyanation
Alkyl HalidesHalogen-atom transfer (XAT) with a photogenerated radicalCross-coupling with aryl halides
N-ArylacrylamidesTransition-metal-catalyzed C-H bond cleavage/carbocyclization with alkyl nitrilesSynthesis of 3,3-dialkylated oxindoles
2-Substituted OxazolidinesVisible-light photoredox catalysis (C-C cleavage)Alkylation of electron-poor olefins

Equilibrium-Driven Transnitrilation and Anion-Relay Strategies for Quaternary Nitrile Centers

The construction of all-carbon quaternary centers bearing a nitrile group is a significant synthetic challenge. An innovative approach to this problem involves an equilibrium-driven transnitrilation and anion-relay strategy. nih.govchemrxiv.orgutoronto.cachemrxiv.org This one-pot process utilizes 2-methyl-2-phenylpropanenitrile as a non-toxic, electrophilic source of the cyanide group. nih.govchemrxiv.org

The process begins with the addition of a secondary organolithium reagent to 2-methyl-2-phenylpropanenitrile. This is followed by an elimination step that releases a tertiary organolithium species. This highly basic intermediate then deprotonates a less substituted nitrile in an equilibrium-driven transnitrilation step. researchgate.net The newly formed, more stable nitrile anion can then be trapped by various electrophiles, resulting in the gem-difunctionalization of the initial organolithium reagent and the formation of a nitrile-bearing quaternary center. nih.govchemrxiv.orgchemrxiv.org

Anion Relay Chemistry (ARC) is a broader concept that involves the controlled migration of a negative charge within a molecule, often triggered by a specific event like a Brook rearrangement. organic-chemistry.orgnih.govnih.govresearchgate.netuniv-amu.fr This tactic allows for multicomponent coupling in a single flask, rapidly building molecular complexity. nih.govresearchgate.net The process typically involves the addition of an anion to an epoxide, which, after ring-opening and a solvent-controlled 1,4-Brook rearrangement, generates a new distal anion that can react with a second electrophile. organic-chemistry.orgnih.gov

Transfer Hydrocyanation Protocols for Substituted Butanenitriles

Traditional hydrocyanation methods often rely on the use of highly toxic hydrogen cyanide (HCN). Transfer hydrocyanation offers a safer and more versatile alternative. A nickel-catalyzed transfer hydrocyanation reaction between alkyl nitriles and alkenes has been developed that operates under thermodynamic control. nih.gov

This methodology not only avoids the direct use of HCN but also introduces novel reactivity, including retro-hydrocyanation and anti-Markovnikov regioselectivity. nih.gov The reversible nature of this process allows for the interconversion of alkenes and nitriles, which are key synthetic intermediates with complementary reactivity. nih.govfudan.edu.cn This approach highlights a strategy for the reversible hydrofunctionalization of alkenes, circumventing the need for volatile and hazardous reagents. nih.gov

Synthetic Routes to Related β-Ketonitriles and α-Aryl-β-Ketonitriles

β-Ketonitriles are valuable building blocks in organic synthesis, serving as precursors to a wide variety of heterocyclic compounds found in pharmaceuticals and natural products. acs.orgthieme-connect.com Several methods have been developed for their synthesis. acs.org

Classical methods for synthesizing β-ketonitriles include:

Acylation of alkyl nitriles: This involves reacting the anion of an alkyl nitrile with an acylating agent like an ester or lactone. thieme-connect.comnih.gov The use of inexpensive bases such as potassium tert-butoxide (KOt-Bu) has made this method more economical. nih.gov

Electrophilic cyanation: This approach involves the reaction of ketone-derived enolates with an electrophilic cyanide source. thieme-connect.com

Ring-opening of isoxazoles: Certain substituted isoxazoles can be reductively cleaved to yield β-ketonitriles. researchgate.net

Nucleophilic substitution: The reaction of α-halo ketones with a cyanide salt is a straightforward method for preparing these compounds. thieme-connect.com

More recent advancements include N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions between aldehydes and azobis(isobutyronitrile) (AIBN), which provides an efficient route to β-ketonitriles containing a quaternary carbon center under metal-free conditions. acs.orgresearchgate.netacs.org

The synthesis of α-aryl-β-ketonitriles can be achieved through palladium-catalyzed carbonylative α-arylation of nitriles. acsgcipr.org This method allows for the formation of α-disubstituted β-ketonitriles from aryl halides, carbon monoxide, and unactivated nitriles, providing access to compounds with a quaternary α-carbon center. acsgcipr.org Copper-catalyzed α-arylation of β-dicarbonyl compounds with aryl halides also offers a direct route to these structures. organic-chemistry.org

Synthetic MethodReactantsProductKey Features
Acylation of Nitrile AnionEster/Lactone + Acetonitrileβ-KetonitrileUtilizes inexpensive bases like KOt-Bu. nih.gov
NHC-Catalyzed Radical CouplingAldehyde + AIBNβ-Ketonitrile with Quaternary CenterMetal-free, mild conditions. acs.org
Carbonylative α-ArylationAryl Halide + CO + Nitrileα-Aryl-β-ketonitrilePalladium-catalyzed; creates quaternary α-carbon. acsgcipr.org
Ring Opening of Isoxazoles3-Bromoisoxazolesβ-KetonitrileReductive ring-opening with Mo or Fe catalysts. researchgate.net

Strategies for Stereoselective Synthesis of Nitrile Diastereomers

The synthesis of nitrile-containing compounds with multiple stereocenters presents a significant challenge in organic chemistry. Controlling the relative spatial arrangement of substituents to produce a single diastereomer is crucial, particularly in the synthesis of complex molecules and pharmaceutical intermediates. Methodologies to achieve this control can be broadly categorized into catalyst-controlled, substrate-controlled, and auxiliary-mediated strategies. These approaches leverage chiral catalysts, existing stereocenters within the substrate, or temporary chiral auxiliaries to influence the stereochemical outcome of bond-forming reactions.

Catalyst-Controlled Diastereoselection

Chiral transition-metal catalysts are powerful tools for forging carbon-carbon bonds with high diastereoselectivity. These catalysts create a chiral environment that directs the approach of reactants, favoring the formation of one diastereomer over others. A notable example is the molybdenum-catalyzed asymmetric allylic alkylation (AAA) of substituted cyanoesters. acs.orgacs.org This method facilitates the construction of products bearing adjacent quaternary and tertiary stereocenters with excellent stereocontrol. acs.orgacs.org The reaction's success often relies on the design of specialized chiral ligands that coordinate to the metal center. acs.orgacs.org For instance, an electron-rich para-methoxy bispyridylamide ligand has been shown to promote the oxidative addition of the allylic electrophile and enhance regioselectivity, leading to high diastereoselectivity. acs.org

EntryCyanoester SubstrateAllylic ElectrophileLigandDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1Methyl 2-cyano-2-phenylacetate(E)-cinnamyl acetateL1 (para-methoxy bispyridylamide)>20:195%
2Ethyl 2-cyanobutanoate(E)-crotyl acetateL1 (para-methoxy bispyridylamide)15:192%
3Isopropyl 2-cyano-3-methylbutanoate1-phenylallyl acetateL1 (para-methoxy bispyridylamide)>20:198%

This table presents illustrative data based on findings in molybdenum-catalyzed asymmetric allylic alkylation to demonstrate typical outcomes of catalyst-controlled diastereoselective reactions. acs.orgacs.org

Substrate-Controlled Diastereoselection

In substrate-controlled synthesis, a pre-existing stereocenter in the starting material dictates the stereochemical outcome of a subsequent reaction. This internal chirality biases the transition state, leading to the preferential formation of one diastereomer. An effective application of this principle is the diastereoselective intramolecular desymmetrizing cyclization of dinitriles to generate cyanolactones. nih.gov In this approach, a chiral hydroxy dinitrile, prepared from a commercially available enantioenriched starting material, undergoes intramolecular cyclization. The existing stereocenter directs the attack of the hydroxyl group onto one of the two diastereotopic nitrile groups, resulting in the formation of a chiral lactone with high diastereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of γ- and δ-lactones, which are key structural motifs in many bioactive compounds. nih.gov

Another powerful substrate-controlled method involves the reductive cyclization of α-aminonitriles. nih.gov In this strategy, N-Boc α-amino nitriles are sequentially alkylated to build a carbon framework. Subsequent reductive lithiation and intramolecular alkylation form a second ring with high stereoselectivity, dictated by the geometry of the intermediate. nih.gov

SubstrateReaction ConditionsProductYieldDiastereomeric Ratio (d.r.)
Chiral hydroxy dinitrile 7f TBSOTf, DIPEA, CH₂Cl₂Cyanolactone 8fa 92%>20:1
Acyclic aminonitrile precursor1. LDBB, THF, -78 °C; 2. HMPASpirocyclic aminonitrile85%10:1

This table showcases representative results from substrate-controlled diastereoselective nitrile cyclizations. nih.govnih.gov

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic strategy for inducing diastereoselectivity. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of nitriles, a prochiral nitrile-containing substrate can be coupled with a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone. wikipedia.org The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent (e.g., an electrophile in an alkylation reaction) to attack from the less hindered face. This results in the preferential formation of one diastereomer. The subsequent cleavage of the auxiliary yields the enantioenriched nitrile product. While broadly applied in organic synthesis, this method provides a reliable pathway for establishing stereocenters adjacent to a nitrile group. wikipedia.org

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of 3 Methyl 3 Phenylbutanenitrile

Mechanistic Pathways in Photocatalytic Nitrile Formations

Photocatalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. The synthesis of nitriles through these methods often involves complex mechanistic pathways, including the generation of radical intermediates and sophisticated electron transfer processes.

Visible-light photocatalysis can initiate the formation of nitriles through the generation of radical intermediates. researchgate.net Electron Donor-Acceptor (EDA) complexes, formed between an electron donor (like an amine) and an acceptor, can absorb light energy to trigger a single electron transfer (SET) process. This generates radical cation and anion intermediates that are key to the subsequent reaction steps. researchgate.net

In the context of forming a molecule like 3-methyl-3-phenylbutanenitrile, a plausible pathway could involve the generation of a cyanoalkyl radical. This can occur through hydrogen atom abstraction from an alkyl nitrile by a photochemically generated radical, such as an aryl radical formed from the decomposition of a diazonium salt. acs.org Once formed, this cyano-substituted alkyl radical can then participate in chain propagation steps, for instance, by adding to an olefin. acs.org The process is believed to sometimes proceed through the addition of a carbon-centered radical to the nitrile triple bond, leading to a cyclic iminyl radical intermediate which can then undergo further reactions to propagate the chain. researchgate.net Quantum yield experiments in some photocatalytic reactions involving nitriles have indicated that the process can proceed predominantly via a radical chain propagation mechanism, running in tandem with the photoredox cycle. nih.gov

Single Electron Transfer (SET) is a fundamental step in many photocatalytic reactions. In a reductive quenching cycle, a photocatalyst absorbs a photon and then accepts an electron from a substrate, generating a substrate radical cation and the reduced form of the catalyst. nih.gov Conversely, in an oxidative quenching cycle, the photoexcited catalyst donates an electron to a substrate, forming a substrate radical anion and the oxidized catalyst. nih.gov The reduction of nitriles to primary amines under SET conditions has been demonstrated using reagents like SmI2, which generates imidoyl-type radicals from the nitrile precursors. acs.org

Proton-Coupled Electron Transfer (PCET) represents a more complex mechanism where both an electron and a proton are exchanged, often in a concerted step. acs.orgnih.gov This process allows for the homolytic cleavage of bonds and the generation of radical intermediates from common functional groups under milder conditions than stepwise transfers, which may involve high-energy charged intermediates. acs.orgresearchgate.net In nitrile chemistry, PCET can play a role in activating substrates. For example, the destabilizing effect of an electron-withdrawing nitrile group on a transient amidyl radical can lead to a faster rate of subsequent reactions like cyclization. acs.org PCET mechanisms are crucial in many areas of chemistry, including biological redox catalysis and the development of synthetic methodologies. researchgate.netresearchgate.net Nitrile groups themselves have been incorporated into protonophores to facilitate proton transfer in electrochemical systems. acs.org

Tautomeric Equilibria and Their Influence on Nitrile Reactivity (e.g., Keto-Enol and Nitrile-Ketenimine Tautomerism)

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org While keto-enol tautomerism is characteristic of carbonyl compounds, nitriles can exhibit a related equilibrium known as nitrile-ketenimine tautomerism. youtube.com

In this equilibrium, a proton from the α-carbon of the nitrile migrates to the nitrogen atom, resulting in the formation of a ketenimine, which contains a C=C=N cumulative double bond system. researchgate.net The position of this equilibrium is generally influenced by the structure of the molecule and the solvent. For most simple nitriles, the equilibrium strongly favors the nitrile form. researchgate.net However, the transient formation of the ketenimine tautomer can influence the reactivity of the nitrile, as ketenimines can undergo different types of reactions, such as amination across the C=N bond. researchgate.net The presence of the ketenimine tautomer has been demonstrated and studied using mass spectrometry and NMR spectroscopy. researchgate.netconicet.gov.ar

Keto-enol tautomerism involves the interconversion between a carbonyl compound (the keto form) and a vinyl alcohol (the enol form). libretexts.orgmasterorganicchemistry.com While not a direct tautomerism of the nitrile group itself, it is highly relevant to the chemistry of β-ketonitriles, which contain both a ketone and a nitrile function. In such compounds, the equilibrium between the keto-nitrile form and the enol-nitrile form can be readily observed and is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comrsc.org The stability of the enol tautomer can be enhanced by conjugation and aromaticity. masterorganicchemistry.com

Tautomeric EquilibriumDescriptionFavored Form (Generally)
Nitrile-Ketenimine Interconversion between a nitrile and a ketenimine through α-proton migration to the nitrogen.Nitrile
Keto-Enol Interconversion between a ketone (keto) and a vinyl alcohol (enol). Relevant for molecules containing both functional groups.Keto (for simple carbonyls)

Electrophilic and Nucleophilic Behavior of the Nitrile Functionality

The nitrile group (–C≡N) exhibits dual reactivity due to its electronic structure. The triple bond between carbon and nitrogen is polarized, with the nitrogen atom being more electronegative. This polarization results in the carbon atom being electrophilic and the nitrogen atom possessing a lone pair of electrons, making it nucleophilic. openstax.orglibretexts.org

The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This is a fundamental aspect of nitrile chemistry and is analogous to the reactivity of the carbonyl carbon in aldehydes and ketones. openstax.orglibretexts.org A wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), hydrides, and water, can add to the nitrile carbon. libretexts.orgchemistrysteps.com

Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, particularly after protonation or coordination to a Lewis acid, which activates the nitrile group. chemistrysteps.com For instance, in the Ritter reaction, the nitrile nitrogen attacks a carbocation. chemistrysteps.com

CenterElectronic CharacterReactivityExample Reaction
Nitrile Carbon Electrophilic (δ+)Attacked by nucleophilesAddition of Grignard reagents
Nitrile Nitrogen Nucleophilic (δ-)Attacks electrophiles (e.g., carbocations)Ritter Reaction

Reactivity Towards Derivatization and Functional Group Interconversions

The nitrile functionality is a valuable precursor in organic synthesis because it can be readily converted into a variety of other functional groups. researchgate.netmasterorganicchemistry.com This versatility makes compounds like this compound useful synthetic intermediates.

Common transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. openstax.orgyoutube.com This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.orglibretexts.org The acid-catalyzed mechanism involves initial protonation of the nitrogen to enhance the electrophilicity of the carbon, followed by the attack of water. libretexts.orgchemistrysteps.com

Reduction: The reduction of nitriles can lead to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orglibretexts.org Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can allow for the partial reduction to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithiums add to the electrophilic carbon of a nitrile to form an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This is a valuable method for carbon-carbon bond formation.

Conversion to Esters: In the Pinner reaction, nitriles react with alcohols in the presence of an acid catalyst to form an iminium salt (Pinner salt), which can then be hydrolyzed to an ester. quizlet.com

The following table summarizes key derivatization reactions of nitriles:

Reagent(s)Product Functional Group
H₃O⁺, heatCarboxylic Acid
1. LiAlH₄, 2. H₂OPrimary Amine
1. DIBAL-H, 2. H₂OAldehyde
1. Grignard Reagent (R-MgX), 2. H₃O⁺Ketone
ROH, HClEster (via Pinner reaction)

Advanced Spectroscopic Characterization and Analytical Methodologies in 3 Methyl 3 Phenylbutanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. ethernet.edu.etresearchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 3-Methyl-3-phenylbutanenitrile, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) (-CH₂) protons adjacent to the nitrile group, and the two magnetically equivalent methyl (-CH₃) groups. The integration of these signals provides a quantitative measure of the number of protons in each unique environment. Similarly, ¹³C NMR spectroscopy reveals discrete signals for each carbon atom, including the characteristic downfield shift for the nitrile carbon (C≡N) and the quaternary carbon attached to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HPhenyl Protons (Ar-H)7.20 - 7.40Multiplet
¹HMethylene Protons (-CH₂)2.50 - 2.70Singlet
¹HMethyl Protons (-CH₃)1.40 - 1.60Singlet
¹³CNitrile Carbon (-C≡N)120 - 125-
¹³CAromatic Carbons (Ar-C)125 - 145-
¹³CQuaternary Carbon (C-Ph)40 - 45-
¹³CMethylene Carbon (-CH₂)35 - 40-
¹³CMethyl Carbons (-CH₃)25 - 30-

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mechanistic investigations into photochemical reactions are often challenging due to the transient nature of intermediates. nih.govwhiterose.ac.uk In situ illumination NMR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical transformations as they occur directly within the NMR spectrometer. nih.govresearchgate.netuni-regensburg.de This is achieved by introducing a light source, typically via a fiber-optic cable, into the NMR sample tube.

This method enables the direct observation and quantification of reactants, intermediates, and products as a function of irradiation time. nih.govresearchgate.net For reactions involving this compound, such as photocatalyzed additions to the nitrile group or reactions involving the phenyl ring, in situ illumination NMR could provide invaluable kinetic and mechanistic data. By acquiring spectra at regular intervals during irradiation, researchers can identify short-lived species and map the complete reaction profile, which is crucial for understanding reaction mechanisms and optimizing conditions. nih.govuni-regensburg.de

Ensuring the purity of a chemical compound is critical for its intended application. NMR spectroscopy is a primary technique for identifying and quantifying impurities. illinois.eduepfl.ch The high resolution of NMR allows for the detection of minor components in a sample, even those structurally similar to the main compound.

In a sample of this compound, potential impurities could include unreacted starting materials, residual solvents, or byproducts from its synthesis. Each of these impurities would produce a unique set of signals in the ¹H and ¹³C NMR spectra. By comparing the spectrum of the sample to that of a pure reference standard and to known spectra of potential contaminants, these impurities can be identified. epfl.ch Furthermore, by integrating the signals of the impurities relative to the known concentration of an internal standard, their quantities can be accurately determined. This combined qualitative and quantitative analysis makes NMR an essential tool for quality control in the synthesis of nitriles. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is widely used to confirm the molecular weight of a synthesized compound and to gain structural information through the analysis of fragmentation patterns. For this compound, MS would confirm its molecular weight of 159.23 g/mol .

In the context of reaction monitoring, MS can be coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to track the consumption of reactants and the formation of products over time. copernicus.org This provides kinetic information and helps in the identification of reaction intermediates and byproducts, complementing the data obtained from NMR. nih.govcopernicus.org

Tautomers are structural isomers of chemical compounds that readily interconvert. Nitriles with an α-hydrogen can exhibit tautomerism, existing in equilibrium with a ketenimine form. researchgate.netunlp.edu.ar Although the nitrile form is generally more stable, the ketenimine tautomer can participate in certain reactions. Mass spectrometry has proven to be a powerful method for studying these equilibria in the gas phase. researchgate.netunlp.edu.arconicet.gov.ar

The different tautomers can produce distinct fragmentation patterns upon ionization. By carefully analyzing the mass spectra, specific fragment ions can be identified that could only arise from a particular tautomeric form. unlp.edu.arconicet.gov.ar For instance, the fragmentation of the nitrile and ketenimine tautomers of related compounds has been shown to yield unique daughter ions, providing evidence for the coexistence of both forms in equilibrium. researchgate.netunlp.edu.ar This type of analysis offers insight into the intrinsic chemical properties and potential reactivity of the molecule.

While standard mass spectrometry provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. researchgate.netresearcher.lifemdpi.comub.edu

For this compound, with a molecular formula of C₁₁H₁₃N, the calculated exact mass is 159.1048. An HRMS measurement confirming this exact mass provides unambiguous verification of the elemental formula, distinguishing it from other potential compounds that might have the same nominal mass. This level of certainty is crucial for the definitive characterization of new compounds and for quality control purposes. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueTechnique
Molecular FormulaC₁₁H₁₃N-
Nominal Mass159 g/molStandard MS
Calculated Exact Mass159.1048 uHRMS
Major Fragment (Predicted)m/z = 144 [M-CH₃]⁺MS/MS
Major Fragment (Predicted)m/z = 119 [M-CH₂CN]⁺MS/MS

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. spectrabase.com Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the most prominent and diagnostic peak in its IR spectrum would be the strong, sharp absorption band corresponding to the C≡N triple bond stretch, typically appearing in the range of 2260-2220 cm⁻¹. Other expected absorptions would include C-H stretches from the aromatic and aliphatic portions of the molecule, and C=C stretches from the phenyl ring.

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. science-softcon.descience-softcon.de The chromophore in this compound is the phenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For the phenyl group, one would expect to observe absorptions around 200-220 nm and a weaker, fine-structured band around 250-270 nm, corresponding to π → π* electronic transitions. researchgate.net

Table 3: Characteristic IR and UV-Vis Data for this compound

SpectroscopyFunctional Group/ChromophoreExpected Absorption Range
IRNitrile (C≡N Stretch)2260 - 2220 cm⁻¹
IRAromatic C-H Stretch3100 - 3000 cm⁻¹
IRAliphatic C-H Stretch3000 - 2850 cm⁻¹
IRAromatic C=C Stretch1600 - 1450 cm⁻¹
UV-VisPhenyl Group (π → π*)~250 - 270 nm

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of chemical species that possess one or more unpaired electrons. youtube.comunibo.it Such paramagnetic species include free radicals, many transition metal ions, and defects in materials. youtube.com In the study of organic molecules like this compound, EPR spectroscopy is invaluable for investigating reaction mechanisms that may involve radical intermediates, or for studying the degradation of the compound under oxidative stress, which can lead to the formation of free radicals. youtube.com

The fundamental principle of EPR involves placing a sample in a strong magnetic field and irradiating it with a microwave frequency. The unpaired electrons, which have a quantum mechanical property called spin, align either parallel or antiparallel to the magnetic field, resulting in two distinct energy levels. unibo.it Absorption of microwave radiation causes transitions between these energy levels, producing a characteristic EPR spectrum. unibo.it

The analysis of an EPR spectrum provides a wealth of information about the radical species:

g-factor: This dimensionless parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. It helps in identifying the type of atom on which the unpaired electron is predominantly localized.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) splits the EPR signal into multiple lines. This hyperfine structure reveals the number and type of nuclei interacting with the electron and provides insight into the radical's molecular structure and electron spin distribution. unibo.it

While specific EPR studies on radicals derived from this compound are not prominently available in the literature, the analysis of structurally similar compounds provides a clear indication of the expected results. For instance, the study of the 2-cyano-2-propyl radical, generated from isobutyronitrile, shows a complex EPR spectrum due to the interaction of the unpaired electron with the nitrogen nucleus of the nitrile group and the protons of the methyl groups. cdnsciencepub.com A hypothetical radical formed by hydrogen abstraction from the tertiary carbon of this compound would be expected to show hyperfine coupling to the nitrogen atom and the protons of the adjacent methyl and methylene groups.

Table 1. Key Information Derived from EPR Spectroscopy for a Hypothetical this compound Radical.
EPR ParameterInformation ObtainedExpected Observation for the Radical
g-factorHelps identify the radical type (e.g., carbon-centered, nitrogen-centered).A value typical for a tertiary carbon-centered radical, slightly influenced by the phenyl and nitrile groups.
Hyperfine Coupling Constant (a)Quantifies the strength of interaction with magnetic nuclei, providing structural information.Coupling to the ¹⁴N nucleus of the nitrile group and ¹H nuclei of the two methyl groups and the methylene group would be observed.
Spectral MultiplicityIndicates the number of equivalent nuclei interacting with the unpaired electron.A complex pattern of triplets (from ¹⁴N) and doublets/quartets (from ¹H) would be expected.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and conformational details of a molecule, as well as how molecules pack together in a crystal lattice. nih.govyoutube.com For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed model of its molecular structure in the solid state.

The process begins with growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. youtube.com

By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the repeating unit in the crystal (the unit cell). nih.gov From this map, the positions of the individual atoms can be determined, leading to the final three-dimensional structure.

While a specific crystal structure for this compound is not publicly documented in major crystallographic databases as of this writing, the expected output from such an analysis can be described. The data would precisely define the geometry of the quaternary carbon center, the orientation of the phenyl ring relative to the butyronitrile chain, and the conformation of the molecule.

Table 2. Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment.
ParameterDescriptionExample for a Small Organic Molecule
Crystal SystemThe basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupDescribes the symmetry elements of the unit cell.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the repeating unit.a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Bond LengthsThe precise distance between the nuclei of two bonded atoms.C≡N: ~1.15 Å; C-C: ~1.54 Å; C=C (aromatic): ~1.39 Å
Bond AnglesThe angle formed between three connected atoms.C-C-C (sp³): ~109.5°; C-C≡N (sp): ~180°

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, LC)

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, making them indispensable for assessing the purity of this compound. The two most common methods for a molecule of this type are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. A sample of this compound would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Isomers, such as those with the phenyl group at different positions on the butane (B89635) chain, can often be resolved chromatographically. nih.gov

As each component exits the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint." This allows for highly confident identification of the compound and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

HPLC is particularly useful for purity assessment, allowing for the quantification of the main component and the detection of non-volatile impurities or thermally sensitive byproducts that would not be suitable for GC analysis. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound will absorb UV light at specific wavelengths. The area of the chromatographic peak is proportional to the concentration of the compound, enabling accurate purity determination. researchgate.net

Table 3. Typical Chromatographic Conditions for the Analysis of Aromatic Nitriles.
TechniqueParameterTypical Conditions
GC-MSColumn30 m x 0.25 mm ID, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
Carrier GasHelium at a constant flow rate of 1 mL/min.
Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
DetectorMass Spectrometer (Electron Ionization mode, scanning m/z 40-400).
HPLCColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate1.0 mL/min.
DetectorUV-Vis detector set to a wavelength around 254 nm.

Compound Reference Table

Table 4. Chemical Compounds Mentioned in the Article.
Compound NameRole in Article
This compoundPrimary subject of the article.
IsobutyronitrileSource of the structurally similar 2-cyano-2-propyl radical used as an EPR example. cdnsciencepub.com
AcetonitrileCommon solvent used as a mobile phase in HPLC.

Applications of 3 Methyl 3 Phenylbutanenitrile As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of 3-Methyl-3-phenylbutanenitrile makes it an important intermediate for creating elaborate organic compounds. Its nitrile group can be transformed into numerous other functionalities, while its core carbon skeleton, featuring a quaternary carbon, provides a stable, three-dimensional framework.

The nitrile functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net Although specific literature detailing the use of this compound in these reactions is not abundant, its chemical nature allows it to participate in various classical and modern cyclization strategies. For instance, nitriles can be coupled with other reagents, such as enaminones, in copper-mediated reactions to form highly substituted pyrazoles. orgsyn.org The cyano group can also undergo cycloaddition reactions or act as an electrophilic center in intramolecular cyclizations to form rings like pyridines, pyrimidines, and imidazoles, making it a valuable synthon in medicinal and materials chemistry. researchgate.netmdpi.com

All-carbon quaternary centers, which are carbon atoms bonded to four other carbon atoms, are prevalent in many natural products and pharmaceuticals but represent a significant synthetic challenge due to steric hindrance. nih.govpnas.org The very synthesis of this compound is an effective method for constructing such a center. Methodologies for creating these structures often involve the alkylation of enolates, radical additions, or cycloaddition reactions. pnas.orgacs.org The presence of this stable, sterically demanding quaternary center in this compound makes it a useful building block for synthesizing molecules with increased molecular complexity and three-dimensionality, which is a desirable trait in drug discovery programs. nih.gov

Scaffold for Diverse Functionalization and Derivatization Strategies

The this compound molecule serves as an excellent scaffold for further chemical modification. The nitrile group itself is one of the most versatile functional groups in organic chemistry, capable of being transformed into a wide array of other functionalities. researchgate.net Beyond the transformations of the nitrile group, the aromatic phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl groups) at the ortho, meta, or para positions, further diversifying the range of accessible derivatives.

Strategies for Accessing Downstream Products (e.g., Amines, Ketones, Carboxylic Acids, Aldehydes from Nitriles)

The true versatility of this compound as a synthetic intermediate is demonstrated by the wide range of downstream products accessible through the chemical transformation of its nitrile group. libretexts.orglibretexts.org These standard conversions are fundamental in multi-step organic synthesis.

Amines: Primary amines are readily synthesized by the reduction of the nitrile. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent followed by a water workup. libretexts.orglibretexts.orglibretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as Raney nickel or platinum, is another effective method and is often preferred in industrial settings. wikipedia.orgstudymind.co.uk

Ketones: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the nitrile followed by acidic hydrolysis yields ketones. chemistrysteps.comjove.comlibretexts.org This reaction is particularly useful as it forms a new carbon-carbon bond, allowing for the construction of more complex carbon skeletons. libretexts.org The reaction proceeds through a stable imine salt intermediate, which is then hydrolyzed to the final ketone product. libretexts.orgmasterorganicchemistry.com

Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. byjus.comlibretexts.org Acid-catalyzed hydrolysis, often using aqueous hydrochloric or sulfuric acid, proceeds through an amide intermediate to furnish the carboxylic acid. commonorganicchemistry.comchemistrysteps.com Similarly, heating a nitrile with an aqueous base like sodium hydroxide (B78521) results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. byjus.comcommonorganicchemistry.comchemistrysteps.com

Aldehydes: The partial reduction of a nitrile can yield an aldehyde. This requires the use of a less reactive reducing agent that can stop the reaction at the intermediate imine stage before further reduction to an amine occurs. wikipedia.org A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures. libretexts.orgchemistrysteps.com The intermediate imine is then hydrolyzed during the workup to produce the corresponding aldehyde. libretexts.org Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.orgchemistrysteps.com

The following table summarizes these key transformations starting from this compound.

Table 1: Synthetic Transformations of this compound

Starting Material Reagent(s) Product Functional Group Product Name

Integration of Green Chemistry Principles in the Synthesis and Transformations of 3 Methyl 3 Phenylbutanenitrile

Atom Economy and Waste Minimization in Nitrile Preparations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com High atom economy is achieved in reactions that maximize the conversion of starting materials to the final product, generating minimal or no byproducts. jocpr.com

Traditional methods for synthesizing nitriles, such as those involving stoichiometric dehydrating agents or certain substitution reactions, can have low atom economy and generate significant waste. In the context of 3-Methyl-3-phenylbutanenitrile synthesis, applying the principle of atom economy would favor addition reactions over substitution or elimination reactions where possible.

For instance, the transformation of nitriles into amides via hydration represents a process with 100% atom economy, as all atoms from the nitrile and water molecules are incorporated into the final amide product. researchgate.net Modern synthetic strategies focus on developing catalytic routes that improve atom efficiency. jocpr.commdpi.com For example, cyanide-free routes starting from aldehydes and hydroxylamine, which are then dehydrated to nitriles, offer a greener alternative where the only byproduct is water. rsc.org

Table 1: Comparison of Atom Economy in Different Nitrile Synthesis Approaches

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy
Addition Reaction (Idealized) Alkene + HCN Nitrile None 100%
Amide Dehydration Primary Amide Nitrile H₂O High
Aldoxime Dehydration Aldoxime Nitrile H₂O High

| Substitution (e.g., Kolbe) | Alkyl Halide + Metal Cyanide | Nitrile | Metal Halide Salt | Moderate to Low |

Minimizing waste involves not only maximizing atom economy but also reducing the use of excess reagents, solvents, and purification materials. nordicbiolabs.se Strategies such as one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste by eliminating the need for intermediate separation and purification steps. organic-chemistry.org

Design of Less Hazardous Synthetic Methods for Nitriles

The third principle of green chemistry advocates for designing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. skpharmteco.comwordpress.com A primary concern in traditional nitrile synthesis has been the use of highly toxic cyanide sources, such as hydrogen cyanide (HCN) and inorganic metal cyanides (e.g., NaCN, KCN). rsc.org

Designing safer methods for producing this compound involves exploring cyanide-free synthetic pathways. nih.gov Recent advancements in biocatalysis and chemocatalysis offer promising alternatives:

Biocatalytic Routes : The use of enzymes like aldoxime dehydratases allows for the synthesis of nitriles from aldoximes under mild, aqueous conditions, completely avoiding toxic cyanide reagents. mdpi.comnih.gov This method involves the dehydration of an aldoxime precursor, generating only water as a byproduct. rsc.org

Cyanide-Free Chemical Methods : Alternative cyano-group sources that are less toxic and easier to handle are being investigated. organic-chemistry.org For example, transfer hydrocyanation uses benign and readily available cyanide sources, providing a safer alternative to HCN gas. organic-chemistry.org Additionally, methods that construct the nitrile functionality from non-cyanide precursors, such as the oxidation of primary amines or alcohols in the presence of ammonia, are gaining traction. organic-chemistry.org

Exploration of Safer Solvents and Auxiliary Substances in Nitrile Reactions

Solvents and separation agents account for a significant portion of the mass and energy consumption in many chemical processes and are a major source of waste. mdpi.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. researchgate.net

For reactions involving this compound, the choice of solvent is critical. Traditional organic solvents are often volatile (VOCs), flammable, and toxic. mdpi.com The exploration of safer alternatives includes:

Water : As a solvent, water is non-toxic, non-flammable, and readily available. Biocatalytic transformations of nitriles, such as those using nitrilases or nitrile hydratases, are often performed in aqueous media. journals.co.za

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable alternative that can replace conventional organic solvents in certain reactions.

Solvent-Free Reactions : Conducting reactions in the absence of a solvent (neat conditions) is an ideal green chemistry approach. researchgate.net This can be achieved through solid-state reactions or by using one of the liquid reactants as the reaction medium. Microwave-assisted solvent-free synthesis is one such efficient technique. organic-chemistry.org

Deep Eutectic Solvents (DES) : These solvents are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low volatility, and can be tailored for specific reactions, making them a greener alternative to traditional VOCs. organic-chemistry.org

By replacing hazardous solvents with these alternatives, the environmental impact and safety risks associated with the synthesis and transformation of this compound can be substantially reduced.

Energy Efficiency Considerations in Nitrile Synthesis Protocols

The fourth principle of green chemistry emphasizes that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov Ideally, synthetic methods should be conducted at ambient temperature and pressure.

Manufacturing processes for chemicals, including nitriles, can be energy-intensive, contributing to carbon emissions and operational costs. medtecs.comnitrilhandschuhe.ch Improving energy efficiency in the synthesis of this compound can be achieved through several strategies:

Catalysis : Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.

Microwave and Ultrasonic Irradiation : These non-conventional energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Biocatalysis : Enzymatic reactions typically occur under very mild conditions (e.g., near-ambient temperature and neutral pH), offering significant energy savings over traditional chemical methods that may require high temperatures and pressures. mdpi.comjournals.co.za

Process Optimization : Continuous flow chemistry, as opposed to batch processing, can offer better heat and mass transfer, leading to improved energy efficiency and process control. researchgate.net

Table 2: Energy Input Comparison for Different Synthetic Methodologies

Method Typical Temperature Typical Pressure Energy Input
Conventional Thermal Synthesis High (e.g., >100-300°C) Often Elevated High
Microwave-Assisted Synthesis Variable (Localized Heating) Ambient/Elevated Moderate to Low
Catalytic Synthesis (Chemo) Mild to Moderate Ambient/Elevated Moderate to Low

| Biocatalytic Synthesis | Ambient (e.g., 25-40°C) | Ambient | Very Low |

Catalysis as a Core Green Chemistry Strategy in Nitrile Chemistry

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones. nih.gov Catalysts increase reaction rates, allow for reactions under milder conditions, and can be used in small amounts and often recycled, which minimizes waste.

In the synthesis and transformation of this compound, catalysis offers numerous advantages:

Chemo-, Regio-, and Enantioselectivity : Catalysts can direct a reaction to produce a specific desired product, avoiding the formation of unwanted byproducts and thus reducing separation costs and waste. journals.co.za For chiral molecules, enantioselective catalysts are crucial.

Types of Catalysts in Nitrile Chemistry :

Homogeneous Catalysts : Metal complexes (e.g., based on palladium, copper, ruthenium) are used for various transformations, including cyanation and hydration reactions. researchgate.netresearchgate.net

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is ease of separation from the reaction mixture, allowing for simple recovery and reuse. Supported copper oxide nanoparticles, for instance, have been used for the synthesis of nitriles from alcohols.

Biocatalysts (Enzymes) : Enzymes like nitrilases, nitrile hydratases, and aldoxime dehydratases offer extremely high selectivity under mild, aqueous conditions. mdpi.comnih.gov They are a key component of green routes to nitriles and their derivatives. nih.gov

By replacing stoichiometric reagents with catalytic alternatives, chemical processes become more efficient, less wasteful, and more economically viable.

Future Research Directions and Emerging Methodologies for 3 Methyl 3 Phenylbutanenitrile

Development of Novel and Sustainable Catalytic Systems for Nitrile Synthesis

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. For nitrile synthesis, this translates to the development of catalysts that are not only highly efficient but also environmentally benign.

Key Research Thrusts:

Earth-Abundant Metal Catalysts: Research is increasingly focused on replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron, copper, and nickel. These catalysts offer a more sustainable and cost-effective approach to nitrile synthesis.

Homogeneous and Heterogeneous Catalysis: Both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, which exist in a different phase, are being explored. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability, contributing to a more circular economy in chemical manufacturing.

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a green alternative for nitrile synthesis. nih.gov These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high selectivity, minimizing the formation of byproducts. nih.govmdpi.com Research is ongoing to discover and engineer more robust and versatile enzymes for a broader range of substrates. mdpi.com

Photocatalysis: Light-driven catalytic reactions are gaining attention as a sustainable method for chemical synthesis. Photocatalysts can activate substrates under mild conditions, potentially reducing the energy requirements of traditional thermal processes.

Data on Emerging Catalytic Systems:

Catalyst TypeMetal/EnzymeKey AdvantagesRepresentative Reaction
Homogeneous Iron, CopperLow cost, low toxicityAmide dehydration, cyanation of aryl halides
Heterogeneous Supported metal nanoparticlesRecyclability, ease of separationAerobic oxidative cyanation
Biocatalyst Aldoxime dehydrataseMild conditions, high selectivityDehydration of aldoximes
Photocatalyst Semiconductor-basedUse of light energy, mild conditionsOxidative cyanation of amines

Mechanistic Exploration of Undiscovered Reaction Pathways and Catalytic Cycles

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. For 3-Methyl-3-phenylbutanenitrile and other nitriles, researchers are employing a combination of experimental and computational techniques to elucidate the intricate steps involved in their formation.

Areas of Mechanistic Investigation:

In-situ Spectroscopic Studies: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of reactions, providing valuable insights into the formation and consumption of intermediates.

Kinetic Analysis: Detailed kinetic studies help to determine the rate-determining steps of a reaction and provide information about the influence of various parameters on the reaction rate.

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for mapping out potential reaction pathways, calculating activation energies, and predicting the structures of transition states. nih.govresearchgate.net This computational approach can guide experimental work and accelerate the discovery of new catalytic cycles. nih.gov

Expansion of Chemo-, Regio-, and Stereoselective Syntheses of Nitriles

The precise control over the outcome of a chemical reaction is a hallmark of modern organic synthesis. For complex molecules containing multiple functional groups, achieving high levels of chemo-, regio-, and stereoselectivity is paramount.

Chemoselectivity: Involves the selective reaction of one functional group in the presence of others. For nitrile synthesis, this could mean, for example, the cyanation of a specific aryl halide in a molecule containing other reactive sites.

Regioselectivity: Pertains to the control of the position at which a reaction occurs. In the synthesis of substituted aromatic nitriles, controlling the regioselectivity of the cyanation reaction is crucial for obtaining the desired isomer.

Stereoselectivity: Concerns the preferential formation of one stereoisomer over others. This is particularly important in the synthesis of chiral nitriles, which are valuable building blocks in the pharmaceutical industry. The development of chiral catalysts and reagents is a key focus in this area.

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Control

The ability to monitor chemical reactions in real-time provides a wealth of information that can be used to optimize reaction conditions, ensure product quality, and enhance safety. researchgate.net The integration of advanced analytical techniques into synthetic workflows is a growing trend in both academic research and industrial production. researchgate.netrti.org

Real-Time Monitoring Technologies:

Spectroscopic Methods: In-line and on-line spectroscopic techniques, such as Near-Infrared (NIR), Raman, and FTIR spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products. nih.govkeit.co.uk

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be coupled with mass spectrometry (MS) for detailed analysis of complex reaction mixtures. researchgate.net

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. The implementation of PAT in nitrile synthesis can lead to improved process understanding, consistency, and efficiency.

Benefits of Real-Time Monitoring:

Analytical TechniqueInformation ProvidedImpact on Synthesis
In-situ FTIR/Raman Functional group changes, intermediate formationReaction kinetics, endpoint determination
On-line HPLC/GC-MS Component separation and identificationPurity analysis, byproduct identification
Process NMR Structural information, quantificationMechanistic insights, quality control

Predictive Computational Chemistry for Novel Nitrile Synthesis Design and Mechanism Validation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of chemical reactions. policyrj.com For nitrile synthesis, computational methods are being used to design new synthetic routes and to validate proposed reaction mechanisms. policyrj.com

Applications of Computational Chemistry:

Virtual Screening: Computational methods can be used to screen large libraries of potential catalysts and substrates to identify promising candidates for experimental investigation.

Reaction Pathway Prediction: Quantum mechanical calculations can be employed to map out the energy landscape of a reaction, identifying the most likely reaction pathways and transition states. nih.govresearchgate.net

Mechanism Validation: By comparing computationally predicted outcomes with experimental results, researchers can gain confidence in proposed reaction mechanisms. acs.org

Exploring New Transformational Capabilities of the Nitrile Functionality for Value-Added Products

The nitrile group is a versatile functional group that can be transformed into a wide array of other functionalities, making nitriles valuable intermediates in organic synthesis. researchgate.net Research is ongoing to explore new transformations of the nitrile group to access novel and valuable products. researchgate.netresearchgate.net

Transformations of the Nitrile Group:

Reduction: Nitriles can be reduced to primary amines, which are important building blocks for pharmaceuticals, agrochemicals, and polymers.

Hydrolysis: The hydrolysis of nitriles yields carboxylic acids or amides, depending on the reaction conditions.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic compounds, which are prevalent in medicinal chemistry.

Nucleophilic Addition: The addition of nucleophiles to the carbon-nitrogen triple bond of a nitrile can lead to the formation of ketones, imines, and other functional groups.

Adapting Broader Green Chemistry Innovations and Principles to Nitrile Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comresearchgate.networdpress.commagtech.com.cnnih.gov The application of these principles to nitrile synthesis is essential for developing more sustainable and environmentally friendly manufacturing processes. sspseals.comikm.org.mymdpi.comdesignlife-cycle.comveterinarysustainabilityalliance.org

Key Green Chemistry Principles in Nitrile Synthesis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This can be achieved through the development of highly efficient and selective reactions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.comwordpress.com

Use of Renewable Feedstocks: The use of renewable starting materials, such as those derived from biomass, can reduce the reliance on fossil fuels.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. kit.edu

By embracing these future research directions and emerging methodologies, the field of nitrile synthesis will continue to advance, providing more efficient, sustainable, and versatile routes to valuable chemical compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-3-phenylbutanenitrile, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via two primary methods:

  • Acid chloride conversion : Reacting 3-methyl-2-phenylbutanoic acid with thionyl chloride to form the acid chloride, followed by treatment with sodium cyanide in dimethylformamide (DMF) under reflux .
  • Oxime hydrogenation : Catalytic hydrogenation of 3-methyl-2-phenylbutanone oxime, followed by dehydration. This method is scalable for industrial applications but requires precise temperature control to avoid side reactions . Yield optimization depends on reagent purity (e.g., >88% GC-grade starting materials), solvent selection, and reaction time. For lab-scale synthesis, the acid chloride method typically achieves higher reproducibility, while hydrogenation is preferred for bulk production.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • GC-MS : Effective for purity assessment and detecting trace impurities (e.g., unreacted starting materials or byproducts like 3-methyl-2-phenylbutanoic acid) .
  • NMR spectroscopy : Critical for structural confirmation. For example, the nitrile group (C≡N) exhibits a distinct signal at ~120 ppm in 13C^{13}\text{C} NMR, while the phenyl protons appear as a multiplet in 1H^{1}\text{H} NMR .
  • HPLC with chiral columns : Necessary for enantiomeric resolution if stereoisomers are present, though this compound’s stereochemistry is less studied .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties like boiling point or logP may arise from variations in synthesis protocols or analytical methods. To address this:

  • Standardize protocols : Use certified reference materials (e.g., 3-phenylphenol standards with >99% purity) for calibration .
  • Cross-validate data : Compare results from multiple techniques (e.g., GC-MS vs. HPLC) and reference databases like PubChem or CAS Common Chemistry .
  • Control environmental factors : Ensure measurements (e.g., density, refractive index) are conducted under controlled humidity and temperature .

Q. What strategies are recommended for studying the biological activity of this compound?

  • In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric or colorimetric assays. For example, structural analogs like 3-(3-chloro-4-methylphenyl)benzonitrile have shown interactions with biomolecules, suggesting similar approaches for this compound .
  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., replacing the nitrile with an amide) and compare bioactivity using cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Computational modeling : Perform molecular docking with targets like G-protein-coupled receptors (GPCRs) to predict binding affinity .

Q. How can enantiomeric impurities in this compound synthesis be minimized?

  • Chiral catalysts : Use asymmetric hydrogenation with catalysts like BINAP-ruthenium complexes to control stereochemistry .
  • Chromatographic resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .
  • Kinetic resolution : Optimize reaction kinetics to favor the desired enantiomer, monitoring progress via polarimetry or circular dichroism (CD) .

Methodological Considerations

Q. What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Byproduct formation : During hydrogenation, over-reduction may produce 3-methyl-2-phenylbutylamine. Mitigate this by using milder catalysts (e.g., Pd/C instead of Raney Ni) and inert atmospheres .
  • Solvent recovery : DMF, a common solvent, is hygroscopic and difficult to recycle. Alternative solvents like acetonitrile or THF may improve process sustainability .
  • Safety protocols : Nitriles are toxic; implement engineering controls (e.g., fume hoods) and monitor cyanide levels in wastewater during industrial production .

Q. How should researchers design experiments to investigate the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS every 30 days.
  • Light sensitivity testing : Expose the compound to UV light (254 nm) and monitor photodegradation using UV-Vis spectroscopy .
  • Recommendations : Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis of the nitrile group .

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